

(R)-BAY-85-8501 discovery and development

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Compound of Interest

Compound Name: (R)-BAY-85-8501

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An In-Depth Technical Guide to the Discovery and Development of **(R)-BAY-85-8501**

Executive Summary

(R)-BAY-85-8501 is a novel, orally available, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathophysiology of various inflammatory pulmonary diseases. An excess of HNE activity contributes to tissue degradation and persistent inflammation in conditions such as non-cystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][2][3] Developed by Bayer, BAY-85-8501 emerged from a dedicated medicinal chemistry program that successfully optimized a dihydropyrimidinone lead structure to achieve picomolar potency by conformationally locking the molecule in its bioactive state.[1][4] Preclinical studies demonstrated significant efficacy in animal models of acute lung injury, emphysema, and pulmonary hypertension.[1][5][6] Subsequent clinical trials in healthy volunteers and patients with non-CF BE have established a favorable safety and tolerability profile and confirmed target engagement, though a short-term Phase IIa study did not demonstrate significant improvements in clinical endpoints like pulmonary function.[2][7] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of **(R)-BAY-85-8501**.

Discovery and Lead Optimization

The journey to identify BAY-85-8501 began with a high-throughput screening campaign that identified a hexahydroquinoline as a promising, albeit moderately potent, starting point.[8]

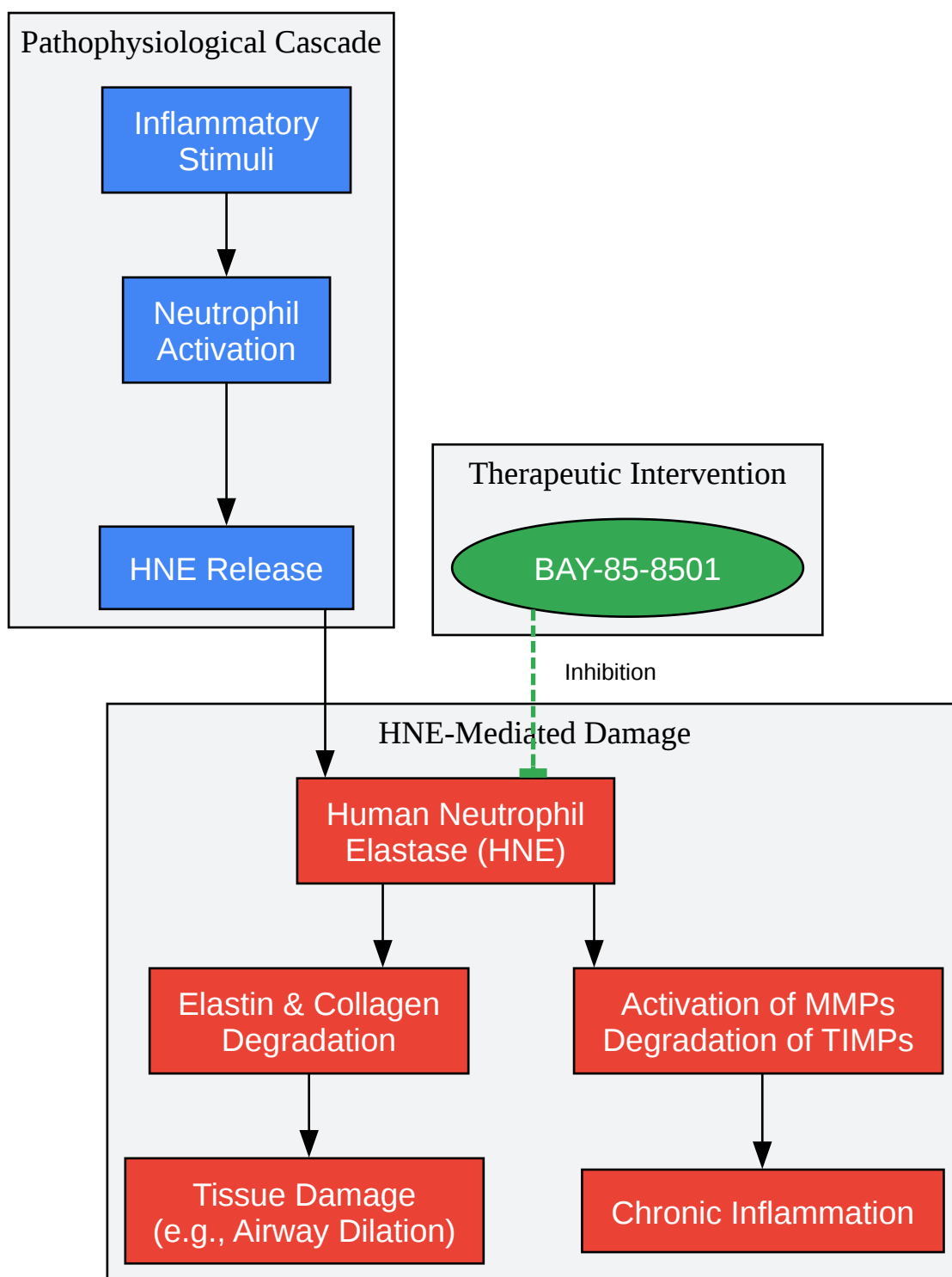
Through extensive medicinal chemistry, this initial hit was evolved into a novel class of dihydropyrimidinone inhibitors.^[1]

A pivotal breakthrough in achieving exceptional potency was the application of a "conformation freezing" strategy. By introducing a strategically positioned methyl sulfone substituent, the molecule was locked into its bioactive conformation, enabling an induced-fit binding mode and tight interactions with the S1 and S2 pockets of the HNE active site.^{[1][4]} This structural modification synergistically boosted the inhibitory potency by over two orders of magnitude, resulting in the identification of (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, designated as BAY-85-8501.^{[1][4]} The synthesis was achieved via a nine-step sequence.^{[1][8]}

Mechanism of Action

Human neutrophil elastase is a powerful serine protease stored in the azurophilic granules of neutrophils.^{[1][9]} Upon release during an inflammatory response, HNE degrades critical components of the extracellular matrix, including elastin and collagen, leading to irreversible tissue damage, as seen in the airway dilation characteristic of bronchiectasis.^{[1][9]}

Beyond its direct structural damage, HNE perpetuates the inflammatory cycle. It can cleave a variety of proteins, leading to the activation of other destructive enzymes like matrix metalloproteinases (MMPs) and the degradation of natural protease inhibitors (e.g., TIMPs).^[1] This creates a protease-antiprotease imbalance that favors chronic inflammation and progressive tissue destruction.^{[2][3]} BAY-85-8501 acts by selectively and reversibly binding to HNE, blocking its enzymatic activity and helping to restore this critical balance.



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HNE Pathophysiology and Inhibition by BAY-85-8501

Preclinical Development

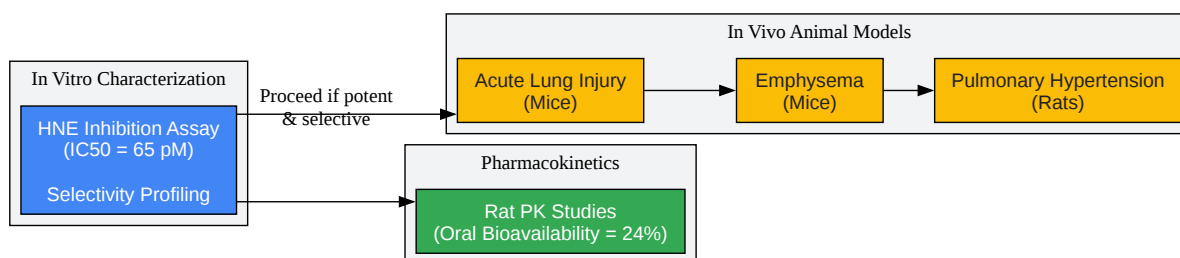
In Vitro Profile

BAY-85-8501 demonstrated exceptional potency and selectivity for HNE in biochemical assays.

Parameter	Value	Reference
HNE IC ₅₀	65 pM	[5]
MNE K _i	6 nM	[5]
Selectivity	Highly selective for HNE	[1][5][6]

In Vivo Efficacy Models

The therapeutic potential of BAY-85-8501 was evaluated in several rodent models of lung disease.



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Preclinical Evaluation Workflow for BAY-85-8501

- HNE-Induced Acute Lung Injury (ALI) in Mice: In a model where lung injury is directly caused by exogenous HNE, oral administration of BAY-85-8501 one hour prior to the insult completely prevented lung injury and inflammation. A significant reduction in lung

hemorrhage was observed at a dose of 0.01 mg/kg, with a significant effect on neutrophil counts at 0.1 mg/kg.[3][5]

- Porcine Pancreatic Elastase (pPE)-Induced Emphysema in Mice: In a model mimicking emphysema, treatment with BAY-85-8501 led to significant reductions in right ventricular systolic pressure and right ventricular hypertrophy, which was associated with improved exercise capacity.[6]
- Monocrotaline (MCT)-Induced Pulmonary Hypertension (PH) in Rats: In a rat model of PH, a 10 mg/kg oral dose of BAY-85-8501 significantly reduced right ventricular pressure and hypertrophy, improved right ventricular dysfunction, and decreased markers of ventricular and pulmonary remodeling, including osteopontin, TIMP-1, and IL-8.[6]

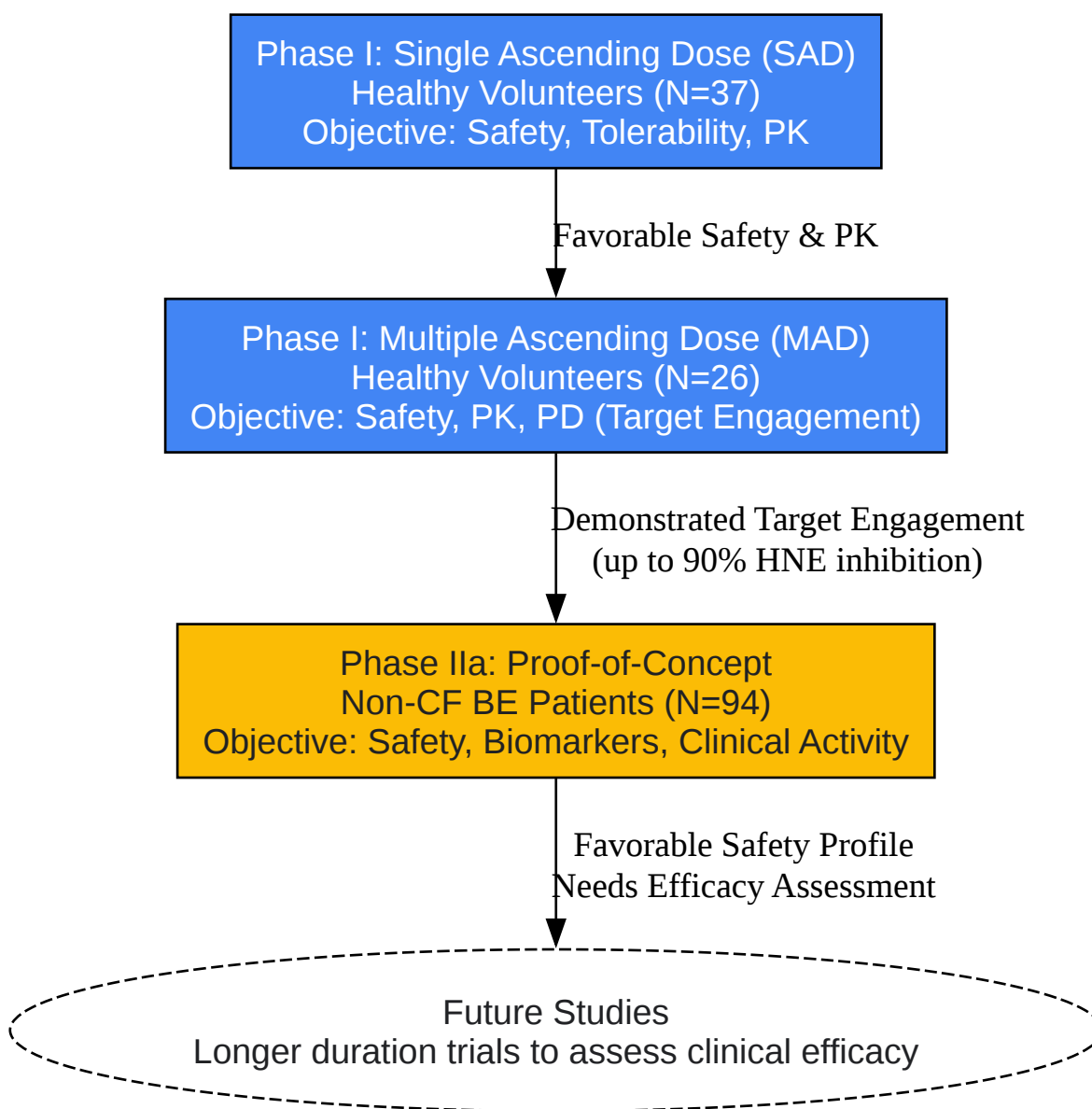
Preclinical Pharmacokinetics

The pharmacokinetic profile was characterized in rats, demonstrating good oral bioavailability and a long half-life.[6]

Parameter (Rats)	Intravenous (i.v.)	Oral (p.o.)
Clearance	0.5 L/h·kg	1.3 L/h·kg
Half-life	8.5 hours	6.7 hours
Bioavailability	-	24%

Clinical Development

The clinical development of BAY-85-8501 progressed from single and multiple dose studies in healthy volunteers to a Phase IIa trial in patients with non-CF bronchiectasis.



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Clinical Development Pathway of BAY-85-8501

Phase I Studies (Healthy Volunteers)

A first-in-human, single-dose-escalation study evaluated doses from 0.05 mg to 1.0 mg in 37 healthy male subjects.[2] This was followed by a multiple-dose study over 14 days with doses from 0.3 mg to 1 mg in 26 healthy males.[3]

Phase I Study	Key Findings	Reference
Single Ascending Dose	Safe and well-tolerated up to 1.0 mg. Fast absorption ($T_{max} \approx 1$ hr). Very long half-life (145-175 hrs), supporting once-daily dosing. Dose-proportional pharmacokinetics.	[2]
Multiple Ascending Dose	Safe and well-tolerated. Confirmed suitability for once-daily dosing. Ex-vivo zymosan challenge showed up to 90% HNE inhibition at trough (24 hrs post-dose), confirming target engagement.	[3]

Phase IIa Study (Non-CF Bronchiectasis)

A randomized, double-blind, placebo-controlled trial (NCT01818544) was conducted to assess the safety and tolerability of 1 mg BAY-85-8501 administered once daily for 28 days in 94 patients with non-CF BE.[7][10]

- Primary Outcome (Safety): The drug demonstrated a favorable safety and tolerability profile. Treatment-emergent adverse events (TEAEs) were reported in 66% of patients on BAY-85-8501 compared to 77% on placebo, with most being mild or moderate.[7]
- Secondary Outcomes (Efficacy & Biomarkers):
 - Target Engagement: A statistically significant decrease in HNE activity in blood following ex-vivo zymosan challenge was observed in the treatment group versus placebo ($P = 0.0250$).[7]
 - Clinical Endpoints: No significant changes from baseline were observed in pulmonary function parameters or health-related quality of life.[7]
 - Other Biomarkers: There were no significant differences in other inflammatory or tissue damage biomarkers in sputum, blood, or urine between the groups.[7]

- Pharmacokinetics: Trough plasma concentrations reached a plateau after two weeks of daily dosing.[\[7\]](#)

The study concluded that while BAY-85-8501 was safe and well-tolerated, a longer treatment duration is necessary to evaluate potential clinical efficacy in this patient population.[\[7\]](#)

Experimental Protocols

HNE Inhibition Assay

- Enzyme: Isolated Human Neutrophil Elastase (HNE).
- Substrate: A suitable fluorogenic peptide substrate, such as MeOSuc-AAPV-AMC, is used.[\[1\]](#)
- Procedure: The assay is conducted at a physiological pH of 7.4. Enzyme activity is measured by monitoring the fluorescence increase upon substrate cleavage in the presence of varying concentrations of the test compound (BAY-85-8501). IC₅₀ values are then calculated from the resulting concentration-response curves.[\[1\]](#)

Ex-vivo Zymosan Whole Blood Challenge

- Objective: To measure HNE inhibition in a physiological matrix, reflecting target engagement in patients.
- Procedure: Whole blood samples are collected from subjects. Zymosan, a yeast cell wall component, is added to the blood to stimulate neutrophils and induce the release of HNE.[\[3\]](#)
[\[11\]](#) The activity of the released HNE is then measured in the plasma or serum supernatant. The assay is performed on samples taken before and after drug administration to quantify the level of HNE inhibition.[\[3\]](#)[\[7\]](#)

Animal Model: HNE-Induced Acute Lung Injury

- Species: Mouse.
- Procedure:
 - Test animals are administered BAY-85-8501 orally.[\[5\]](#)

- After a set period (e.g., 1 hour), animals are anesthetized, and Human Neutrophil Elastase is instilled directly into the lungs via an intratracheal route to induce injury.[5]
- After a further period, animals are euthanized, and bronchoalveolar lavage (BAL) fluid is collected.
- Endpoints are assessed from the BAL fluid and lung tissue, including hemoglobin concentration (as a measure of hemorrhage) and neutrophil count (as a measure of inflammation).[5]

Conclusion

(R)-BAY-85-8501 is a testament to a successful structure-based drug design campaign, resulting in a highly potent, selective, and orally bioavailable inhibitor of Human Neutrophil Elastase. Its development was underpinned by a strong preclinical data package demonstrating efficacy in relevant animal models of pulmonary disease. Clinical studies have confirmed its safety, tolerability, and ability to engage its target, HNE, in humans. While a short-term Phase IIa study in non-CF bronchiectasis did not meet clinical efficacy endpoints, the favorable safety profile and confirmed mechanism of action support the rationale for further investigation in longer-duration trials to fully elucidate its therapeutic potential in chronic inflammatory lung diseases.[7]

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